molecular formula C16H16F3N3O6 B2722575 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339099-24-0

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

Cat. No.: B2722575
CAS No.: 339099-24-0
M. Wt: 403.314
InChI Key: RYVWISFQNWMAOL-UHFFFAOYSA-N
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Description

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[56]dodec-9-ene is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and spiro structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene typically involves multi-step organic reactions. The initial step often includes the nitration of a trifluoromethyl-substituted aromatic compound, followed by the formation of the spiro structure through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dinitro-4-(trifluoromethyl)phenyl derivatives: Compounds with similar nitro and trifluoromethyl substitutions.

    Spiro compounds: Molecules with similar spiro structures but different substituents.

Uniqueness

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is unique due to the combination of its nitro, trifluoromethyl, and spiro structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O6/c17-16(18,19)11-9-12(21(23)24)14(13(10-11)22(25)26)20-5-3-15(4-6-20)27-7-1-2-8-28-15/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVWISFQNWMAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC=CCO2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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